molecular formula C9H15N3 B1612794 N-(2-pyridylmethyl)trimethylenediamine CAS No. 20948-06-5

N-(2-pyridylmethyl)trimethylenediamine

Cat. No.: B1612794
CAS No.: 20948-06-5
M. Wt: 165.24 g/mol
InChI Key: YLAKXGRIFZNJJM-UHFFFAOYSA-N
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Description

N-(2-pyridylmethyl)trimethylenediamine: is an organic compound with the molecular formula C9H15N3. It is characterized by the presence of a pyridine ring attached to a trimethylenediamine backbone. This compound is known for its versatility in forming stable complexes with various metals, making it valuable in catalysis and supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for N-(2-pyridylmethyl)trimethylenediamine are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.

Major Products:

Mechanism of Action

The mechanism by which N-(2-pyridylmethyl)trimethylenediamine exerts its effects involves its ability to form stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as polymerization and hydrogen evolution. The molecular targets include metal ions, and the pathways involved often relate to redox reactions and coordination chemistry .

Comparison with Similar Compounds

Uniqueness: N-(2-pyridylmethyl)trimethylenediamine is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and supramolecular chemistry, where precise control over metal coordination is essential .

Properties

IUPAC Name

N'-(pyridin-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKXGRIFZNJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603384
Record name N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20948-06-5
Record name N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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